MFCD02323286
Overview
Description
MFCD02323286 is a unique chemical compound identified by its MDL number. This compound is utilized in various scientific research fields due to its distinctive properties and potential applications. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02323286 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of organic solvents and catalysts under controlled temperature and pressure conditions. The reaction typically involves multiple steps, including purification and isolation of the final product.
Industrial Production Methods
Industrial production of this compound follows standardized protocols to ensure high yield and purity. This often involves large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
MFCD02323286 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.
Scientific Research Applications
MFCD02323286 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD02323286 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-28-17-6-8-18(9-7-17)30-22-13-25-26-23(22)20-11-10-19(12-21(20)27)29-14-15-2-4-16(24)5-3-15/h2-13,27H,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNSINMCUOGLNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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